5-IAF
Overview
Description
5-Iodoacetamidofluorescein (5-IAF) is a fluorescein derivative that contains an iodoacetamido group. This compound is primarily used for labeling proteins, peptides, and other biomolecules. It reacts with sulfhydryl groups to form stable thioether bonds at physiological pH and room temperature .
Mechanism of Action
Target of Action
The primary targets of 5-Iodoacetamidofluorescein (5-IAF) are proteins, peptides, and other biomolecules that contain free sulfhydryl groups . These groups are typically found in the side chains of cysteine residues .
Mode of Action
This compound is a fluorescein derivative that contains an iodoacetamido group . This group allows this compound to react with sulfhydryl groups to form stable thioether bonds at physiological pH and at room temperature or below .
Biochemical Pathways
This compound has been widely used as a tracer in living cells and in the study of the structural properties, diffusion, and interactions of proteins, especially in muscle . It has been conjugated to many different proteins including actin, myosin, troponin, hemoglobin, and thiol-containing proteins in SDS gels .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its solubility and stability. It is soluble in buffers at pH > 6 . The compound is unstable in light, especially in solution .
Result of Action
The result of this compound’s action is the synthesis of fluorescently labeled organelles (nuclei and nuclear matrices), proteins, and peptides that include enzymes . This labeling allows for the visualization and tracking of these biomolecules in various biological and biochemical studies .
Action Environment
The action of this compound is influenced by environmental factors such as pH and light. At pH < 8, most aliphatic amines are protonated and nonreactive to iodoacetamides . Light, especially in solution, can destabilize this compound . Therefore, it is recommended to store the compound at -20°C protected from light .
Biochemical Analysis
Biochemical Properties
5-Iodoacetamidofluorescein plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its iodoacetamido group . This group reacts with sulfhydryl groups, commonly found in cysteine side chains of proteins, to form stable thioether bonds . This property allows 5-Iodoacetamidofluorescein to be used for the synthesis of fluorescently labeled organelles, proteins, and peptides that include enzymes .
Cellular Effects
The effects of 5-Iodoacetamidofluorescein on cells are primarily related to its ability to label proteins and other biomolecules. By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 5-Iodoacetamidofluorescein exerts its effects through its iodoacetamido group. This group reacts with sulfhydryl groups to form stable thioether bonds . This reaction allows 5-Iodoacetamidofluorescein to bind to proteins and other biomolecules, potentially influencing their function and interactions .
Temporal Effects in Laboratory Settings
5-Iodoacetamidofluorescein is known to be unstable in light, especially in solution . Therefore, it is recommended to prepare this reagent immediately before use and not to store it in aqueous solutions
Metabolic Pathways
Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors that contain these groups .
Subcellular Localization
Given its use in labeling proteins and other biomolecules, it may be found in various cellular compartments depending on the localization of the molecules it labels .
Preparation Methods
5-Iodoacetamidofluorescein is synthesized through a series of chemical reactions involving fluorescein and iodoacetamide. The synthetic route typically involves the reaction of fluorescein with iodoacetamide in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
5-Iodoacetamidofluorescein undergoes several types of chemical reactions:
Substitution Reactions: It reacts with sulfhydryl groups to form stable thioether bonds.
Oxidation and Reduction: The compound can react with oxidizing agents to form disulfide bonds, which can be reduced back to free sulfhydryls using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conjugation Reactions: It can be conjugated to various biomolecules, including proteins like actin, myosin, and hemoglobin, through its reactive iodoacetamido group.
Scientific Research Applications
5-Iodoacetamidofluorescein has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Iodoacetamidofluorescein is unique among fluorescein derivatives due to its iodoacetamido group, which allows for specific labeling of sulfhydryl groups. Similar compounds include:
Fluorescein-5-maleimide: Another fluorescein derivative used for labeling thiol groups, but with a maleimide reactive group.
Fluorescein-5-isothiocyanate: Used for labeling amine groups on proteins and peptides.
5-Carboxyfluorescein: A fluorescein derivative used for labeling carboxyl groups.
These compounds differ in their reactive groups and specific applications, but all serve as fluorescent probes for labeling biomolecules.
Properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATCLPJEZJKNHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212768 | |
Record name | 5-Iodoacetamidofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63368-54-7 | |
Record name | 5-Iodoacetamidofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodoacetamidofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-IAF?
A1: 5-Iodoacetamidofluorescein acts as a sulfhydryl-reactive probe, selectively targeting cysteine residues in proteins. The iodoacetamide group of this compound undergoes a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable thioether bond. [, , , ]
Q2: How does this compound labeling affect protein function?
A2: The impact of this compound labeling on protein function depends on the specific cysteine residue modified and its role in the protein's activity. Studies have shown that this compound labeling can be achieved with minimal to no loss of enzymatic activity in some cases, while in others, it can lead to significant alterations in protein function. [, , , , ]
Q3: Can you provide an example of how this compound labeling has been used to study protein conformational changes?
A3: In a study on the galactose receptor of Salmonella typhimurium, this compound labeling of a single methionine residue, combined with intrinsic tryptophan fluorescence, revealed ligand-induced conformational changes propagated through the receptor molecule. [] This method highlighted the ability of this compound to act as a sensitive reporter group for studying conformational dynamics.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H14FIN2O5S, and its molecular weight is 584.36 g/mol. [, ]
Q5: What are the key spectroscopic properties of this compound?
A5: this compound exhibits an excitation maximum around 490 nm and an emission maximum around 520 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable tool for studying protein microenvironments and conformational changes. [, , , ]
Q6: How does the fluorescence of this compound change in different environments?
A6: The fluorescence intensity, lifetime, and anisotropy of this compound can be affected by factors like pH, solvent polarity, and proximity to quenching groups. This sensitivity makes it useful for studying protein microenvironments. For instance, in studies with chloroplast coupling factor 1, this compound fluorescence indicated a partially buried hydrophobic labeling site. []
Q7: Are there any limitations to using this compound in certain experimental conditions?
A7: Yes, the reactivity of this compound can be influenced by factors like pH and the presence of reducing agents. Careful optimization of labeling conditions is crucial for achieving specific and efficient labeling. [, ]
Q8: Does this compound possess any inherent catalytic properties?
A8: this compound itself does not exhibit catalytic activity. Its primary function is as a fluorescent probe for labeling and studying proteins. [, ]
Q9: Have computational methods been used to study this compound and its interactions with proteins?
A9: Yes, molecular dynamics simulations have been employed to model the behavior of this compound attached to proteins and to estimate distances between donor-acceptor pairs in fluorescence resonance energy transfer (FRET) experiments. []
Q10: How critical is the iodoacetamide group in this compound for its function?
A10: The iodoacetamide group is essential for the reactivity and selectivity of this compound. It specifically targets the thiol group of cysteine residues, allowing for site-specific protein labeling. [, ]
Q11: What are the typical storage conditions for this compound?
A11: this compound is typically stored as a solid at -20°C, protected from light and moisture to ensure stability. []
Q12: Are there specific safety precautions to be taken when handling this compound?
A12: As with any laboratory reagent, standard safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area. Consultation of the Safety Data Sheet (SDS) is recommended before use.
Q13: Has this compound been investigated for any therapeutic applications?
A13: this compound is primarily a research tool and is not currently used in clinical settings for therapeutic purposes. [, ]
Q14: Can you provide examples of how this compound has been used in in vitro studies?
A14: this compound has been extensively used in in vitro studies to investigate a variety of cellular processes. For example, it has been used to study actin dynamics in living cells [, ], investigate conformational changes in enzymes like the Na+/K+-ATPase [, ], and probe the interactions between proteins involved in muscle contraction. [, ]
Q15: Are there any known instances of resistance developing against this compound?
A15: As this compound is not a therapeutic agent, resistance mechanisms are not a primary concern in its applications.
Q16: Is there information available on the toxicity profile of this compound?
A16: While this compound is not intended for therapeutic use, standard toxicological assessments are generally conducted for research reagents to ensure safe handling and disposal.
Q17: Has this compound been explored for targeted delivery applications?
A17: this compound's primary use lies in its inherent ability to selectively target cysteine residues within proteins. While not directly a drug delivery strategy, this inherent targeting capability makes it a valuable tool in studying protein localization and interactions.
Q18: Has this compound been investigated for its potential as a biomarker or diagnostic tool?
A18: While this compound itself might not be a direct biomarker, its ability to report on protein modifications, particularly cysteine oxidation states, could potentially be utilized in developing diagnostic tools or understanding disease mechanisms. [, ]
Q19: What analytical techniques are commonly used to characterize this compound-labeled proteins?
A19: Common techniques include fluorescence spectroscopy (steady-state and time-resolved), fluorescence microscopy, SDS-PAGE, and mass spectrometry. These methods allow researchers to analyze fluorescence properties, quantify labeling efficiency, identify labeling sites, and study protein conformational changes. [, , , , ]
Q20: Can you elaborate on the use of fluorescence resonance energy transfer (FRET) with this compound?
A20: FRET, utilizing this compound as a donor or acceptor, has been instrumental in measuring distances between labeled sites within proteins, providing insights into protein folding, conformational changes, and protein-protein interactions. [, ]
Q21: What is the solubility of this compound in common solvents?
A22: this compound is soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions can be limited and is often enhanced by the addition of a small percentage of DMSO. []
Q22: How are analytical methods involving this compound validated?
A23: Validation of analytical methods, especially when quantifying this compound-labeled proteins, typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. []
Q23: What are the quality control measures taken during the production of this compound?
A24: Manufacturers of research-grade this compound typically implement strict quality control measures, including purity analysis, spectroscopic characterization, and stability testing, to ensure lot-to-lot consistency and reliability. []
Q24: Has this compound been shown to elicit any immunogenic responses?
A24: Information regarding the immunogenicity of this compound is limited as its primary application is as a research tool and not a therapeutic agent.
Q25: Has this compound been investigated for its interactions with drug transporters?
A25: Given its role as a research tool and not a therapeutic agent, specific studies focusing on this compound's interactions with drug transporters are likely limited.
Q26: Are there any known interactions of this compound with drug-metabolizing enzymes?
A26: As this compound is not a drug candidate, information regarding its interactions with drug-metabolizing enzymes is likely not a primary focus of research.
Q27: Are there any alternative fluorescent probes to this compound for cysteine labeling?
A29: Yes, several alternative fluorescent probes are available for cysteine labeling, each with its own advantages and disadvantages in terms of spectral properties, reactivity, and cost. Some examples include maleimides (e.g., fluorescein maleimide), acrylamides, and methanethiosulfonates. []
Q28: How should this compound waste be handled and disposed of responsibly?
A28: Disposal of this compound should adhere to local regulations and guidelines for laboratory waste management. It is generally recommended to treat this compound waste as hazardous chemical waste.
Q29: What resources are available for researchers to access information and protocols related to this compound?
A29: Researchers can find valuable information on this compound from various sources, including scientific literature databases like PubMed and Semantic Scholar, commercial suppliers of research chemicals, and online research communities and forums.
Q30: When was this compound first synthesized and what were some of the early applications?
A32: While the exact date of its first synthesis is difficult to pinpoint, this compound gained prominence as a research tool in the late 20th century with the development of fluorescence-based techniques for studying biological systems. Early applications focused on investigating protein structure, enzyme kinetics, and protein-protein interactions. []
Q31: How has this compound facilitated research across different scientific disciplines?
A33: this compound has played a crucial role in bridging disciplines like biochemistry, biophysics, cell biology, and bioengineering. Its use in fluorescence-based techniques has enabled researchers to study complex biological processes at a molecular level, fostering a deeper understanding of cellular mechanisms and disease pathogenesis. []
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